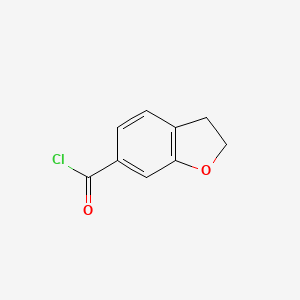

2,3-Dihydro-6-benzofurancarbonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

55746-02-6 |

|---|---|

Molecular Formula |

C9H7ClO2 |

Molecular Weight |

182.60 g/mol |

IUPAC Name |

2,3-dihydro-1-benzofuran-6-carbonyl chloride |

InChI |

InChI=1S/C9H7ClO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 |

InChI Key |

XVTBJKMYCASIOI-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=CC(=C2)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydro 6 Benzofurancarbonyl Chloride

Precursor Synthesis and Functionalization Pathways

The most direct route to 2,3-dihydro-6-benzofurancarbonyl chloride involves the synthesis of its corresponding carboxylic acid precursor, followed by a chlorination step.

Carboxylic Acid Precursors and Established Chlorination Techniques (e.g., using thionyl chloride)

The synthesis of the key intermediate, 2,3-dihydrobenzofuran-6-carboxylic acid, is a critical step. One reported method involves an intramolecular cross-coupling reaction to form the dihydrobenzofuran ring, followed by subsequent functional group manipulations. researchgate.net

Once the carboxylic acid precursor is obtained, it is converted to the target acyl chloride. The reaction of carboxylic acids with thionyl chloride (SOCl₂) is a well-established and widely used method for this transformation. libretexts.orgmasterorganicchemistry.comchemistrysteps.com This process converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a superior leaving group. libretexts.org The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture. masterorganicchemistry.com

The uncatalyzed reaction can be slow, so a catalyst is often employed to increase the reaction rate. youtube.comgoogle.com N,N-dimethylformamide (DMF) is a common catalyst for thionyl chloride-mediated chlorinations. youtube.com The formamide reacts with thionyl chloride to form a Vilsmeier salt, which is the actual reactive chlorinating agent. google.com

Table 1: Comparison of Chlorinating Agents for Carboxylic Acids

| Reagent | Typical Byproducts | Catalyst Often Used | Key Advantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl (gaseous) | DMF, Pyridine | Gaseous byproducts are easily removed. masterorganicchemistry.comyoutube.com |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl (gaseous) | DMF | Volatile byproducts; useful when catalyst poisoning is a concern for subsequent steps. youtube.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | None typically required | More reactive, can react at lower temperatures. youtube.com |

| Phosgene (COCl₂) | HCl | DMF, Urea | Industrially important and inexpensive. google.com |

Alternative Dihydrobenzofuran Building Blocks and Strategic Functionalization

Alternative strategies for constructing the dihydrobenzofuran ring can provide more direct access to functionalized derivatives. These methods often involve intramolecular cyclization reactions. cnr.it For example, palladium-catalyzed intramolecular C–H functionalization or phenol alkylation can be used to form the heterocyclic ring from appropriately designed precursors. acs.org

Visible-light-mediated protocols have also emerged as a sustainable approach. One such method involves the oxyselenocyclization of 2-allylphenols, which proceeds under mild conditions using blue LED irradiation. mdpi.com By starting with a 2-allylphenol that is already substituted at the para-position to the hydroxyl group, a 6-substituted dihydrobenzofuran can be synthesized. The functional group at the 6-position could then potentially be converted to a carboxylic acid and subsequently to the carbonyl chloride.

Catalytic Approaches in the Synthesis of Dihydrobenzofuran Carbonyl Chlorides

Catalysis plays a pivotal role in both the formation of the dihydrobenzofuran ring and the synthesis of the carbonyl chloride functionality.

Acid-Catalyzed Transformations in Dihydrobenzofuran Systems

Brønsted and Lewis acids are frequently used to catalyze the cyclization reactions that form the dihydrobenzofuran core. nih.gov For instance, p-toluenesulfonic acid (TfOH) has been used in metal-free protocols, such as the [4+1] annulation of p-quinone methides with α-aryl diazoacetates, to afford dihydrobenzofuran derivatives. nih.gov Similarly, a combination of a Lewis acid (boron trifluoride diethyl etherate) and a Brønsted acid (propionic acid) can catalyze the synthesis of substituted dihydrobenzofurans from 1,6-enynes and nitriles. nih.gov These acid-catalyzed cyclizations are a cornerstone of constructing the heterocyclic scaffold. wuxiapptec.com

Table 2: Examples of Acid Catalysts in Dihydrobenzofuran Synthesis

| Catalyst | Reaction Type | Reference Finding |

|---|---|---|

| p-Toluene Sulfonic Acid (TfOH) | [4+1] Annulation | Catalyzes the reaction of p-quinone methides with α-aryl diazoacetates. nih.gov |

| Polyphosphoric Acid (PPA) | Cyclization of Acetal | Used to catalyze the cyclization of acetal substrates to form the benzofuran (B130515) core. wuxiapptec.com |

| Boron Trifluoride Diethyletherate / Propionic Acid | [4+2] Cyclization | A combination of Lewis and Brønsted acids used for the synthesis of 3-enamide-substituted dihydrobenzofurans. nih.gov |

Transition Metal-Catalyzed Processes for Carbonyl Chloride Formation

While the conversion of carboxylic acids to acyl chlorides is typically achieved with reagents like thionyl chloride, transition metal catalysis offers an alternative pathway, primarily through the carbonylation of aryl halides. Palladium-catalyzed carbonylation is a powerful method for introducing a carbonyl group using carbon monoxide (CO) as a C1 source. acs.org

A modern approach to acid chloride synthesis involves the palladium-catalyzed carbonylation of aryl iodides. acs.orgresearcher.life This reaction, facilitated by sterically encumbered phosphine ligands, allows for the reductive elimination of the acyl chloride from the palladium complex. acs.orgresearcher.life Therefore, a 6-iodo-2,3-dihydrobenzofuran could be directly converted to this compound under these conditions. This method is notable for proceeding under exceptionally mild conditions, sometimes at ambient temperature and pressure. acs.org

While lanthanide chlorides like Lanthanum(III) chloride and Cerium(III) chloride are potent Lewis acids, their primary role in this context would likely be to catalyze the formation of the dihydrobenzofuran ring or other precursor transformations, rather than the direct formation of the carbonyl chloride from the carboxylic acid. The direct carbonylation of aryl halides using catalysts based on metals like palladium or nickel remains the most relevant transition metal-catalyzed process for forming the target functional group. acs.orgresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dihydrobenzofuran-6-carboxylic acid |

| Thionyl chloride |

| Sulfur dioxide |

| Hydrogen chloride |

| N,N-dimethylformamide (DMF) |

| p-toluenesulfonic acid |

| Boron trifluoride diethyl etherate |

| Propionic acid |

| Lanthanum(III) chloride |

| Cerium(III) chloride |

| Carbon monoxide |

| Oxalyl Chloride |

| Phosphorus Pentachloride |

| Phosgene |

Optimization of Reaction Conditions and Stereochemical Control in Synthesis

The preparation of this compound typically involves the synthesis of the corresponding carboxylic acid, followed by its conversion to the acyl chloride. The optimization of this multi-step process and the control of stereochemistry are critical for an efficient and selective synthesis.

The synthesis of the precursor, 2,3-dihydrobenzofuran-6-carboxylic acid, can be approached through various cyclization strategies. The optimization of these reactions often involves a systematic study of several parameters, including the choice of catalyst, solvent, temperature, and reactants. For instance, in related syntheses of dihydrobenzofuran neolignans via oxidative coupling, the nature of the oxidant and the solvent system have been shown to be critical for achieving high conversion and selectivity. scielo.brscielo.br

A study on the silver(I)-promoted oxidative coupling of methyl p-coumarate and methyl ferulate to form dihydrobenzofuran structures revealed that silver(I) oxide was the most effective oxidant. scielo.br Acetonitrile was identified as a superior solvent, providing a good balance between conversion and selectivity, while also being a more environmentally benign option compared to commonly used solvents like dichloromethane and benzene (B151609). scielo.brscielo.br The reaction time and temperature were also optimized, with a significant reduction in reaction time from 20 to 4 hours achieved without compromising the yield. scielo.brscielo.br

Interactive Table: Optimization of Oxidative Coupling for Dihydrobenzofuran Synthesis. scielo.br

| Oxidant (1 equiv.) | Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Ag2O | Acetonitrile | 80 | 60 |

| Ag2CO3 | Acetonitrile | 75 | 55 |

| AgNO3 | Acetonitrile | 60 | 45 |

| Ag2O | Dichloromethane | 70 | 50 |

Stereochemical control in the synthesis of 2,3-dihydrobenzofurans is a significant area of research, with numerous methods developed for the enantioselective and diastereoselective construction of this scaffold. These methods are crucial when the target molecule, such as a derivative of this compound, is intended for applications where specific stereoisomers are required.

Enantioselective approaches often employ chiral catalysts to induce asymmetry. For example, rhodium-catalyzed intramolecular C-H insertion reactions and palladium-catalyzed Heck/Tsuji-Trost reactions have been successfully utilized to synthesize chiral 2,3-dihydrobenzofurans with high enantioselectivity. nih.govorganic-chemistry.org Organocatalysis, using chiral phosphoric acids or squaramides, has also emerged as a powerful tool for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans through formal [3+2] cycloadditions. researchgate.netcnr.it

A biocatalytic approach using engineered myoglobins has been reported for the highly diastereo- and enantioselective cyclopropanation of benzofurans to yield stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee). nih.govrochester.edu This method highlights the potential of enzymatic transformations for achieving high levels of stereocontrol.

The diastereoselectivity of the cyclization can often be controlled by the choice of reactants and reaction conditions. For instance, in the synthesis of 2,3-disubstituted dihydrobenzofurans, the stereochemical outcome can be influenced by the steric and electronic properties of the substituents on the starting materials. nih.gov

Interactive Table: Catalyst and Ligand Effects on Enantioselective Dihydrobenzofuran Synthesis. nih.gov

| Catalyst | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Pd2(dba)3·CHCl3 | N-Me-Xu3 | 92 | 95 |

| Rh2(OAc)4 | Chiral Carbenoid | 85 | 98 |

The final step in the synthesis of this compound is the conversion of the corresponding carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis and can be achieved using various reagents. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often used in an inert solvent. Other reagents such as oxalyl chloride or phosphorus pentachloride (PCl₅) can also be employed. The optimization of this step typically involves ensuring the complete conversion of the carboxylic acid and the removal of any excess reagent and byproducts.

Derivatization and Analog Synthesis of 2,3 Dihydro 6 Benzofurancarbonyl Chloride

Synthesis of Novel Heterocyclic Systems Incorporating the Dihydrobenzofuran Moiety

The dihydrobenzofuran core can be incorporated into larger, more complex heterocyclic systems, such as spiro and fused-ring structures. These synthetic strategies leverage the reactivity of derivatives of 2,3-dihydro-6-benzofurancarbonyl chloride to build novel molecular frameworks.

Spirocyclic systems containing the dihydrobenzofuran moiety are of significant interest due to their unique three-dimensional structures. A prominent method for their synthesis is the [3+2] cycloaddition reaction using azomethine ylides. nih.goviaea.org This reaction typically involves the in-situ generation of an azomethine ylide from an amino acid (like sarcosine) and an aldehyde or ketone, which then reacts with a dipolarophile to form a five-membered pyrrolidine ring.

To utilize this compound in this context, it can first be converted into a suitable dipolarophile, such as a (Z)-3-benzylidenebenzofuran-2(3H)-one derivative. The subsequent three-component reaction with an amino acid and a second carbonyl compound, such as ninhydrin, yields complex spiro-pyrrolidine compounds. nih.gov This synthetic approach is highly efficient, often proceeding under mild conditions with high diastereoselectivity, producing spiro-heterocycles with significant potential for biological activity. nih.govderpharmachemica.com A range of substituents on the dihydrobenzofuran ring can be tolerated, allowing for the creation of diverse compound libraries. nih.gov

| Compound | Substituents | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Spiro-pyrrolidine 4a | Unsubstituted Benzylidene | 82% | 9:1 | nih.gov |

| Spiro-pyrrolidine 4c | 4-Methylbenzylidene | 99% | >20:1 | nih.gov |

| Spiro-pyrrolidine 4g | 4-Fluorobenzylidene | 95% | >20:1 | nih.gov |

| Spiro-pyrrolidine 4k | 4-Chlorobenzylidene | 97% | >20:1 | nih.gov |

Fusing a new ring onto the dihydrobenzofuran scaffold is another powerful strategy for generating novel chemical entities. An effective method for constructing 5,6-fused 2-pyridone ring systems involves a tandem reaction sequence. nih.govorganic-chemistry.org This process can be initiated from a cyclic β-keto ester. A dihydrobenzofuran-containing β-keto ester, which can be synthesized from this compound, can undergo a Michael addition with propiolamide. Subsequent intramolecular ring closure and decarboxylation, often promoted by acid or base, yields the fused 2-pyridone architecture. nih.gov This methodology is versatile, accommodating various ring sizes and substituents, and can often be performed in environmentally benign solvents like water. organic-chemistry.org

Another approach to polycyclic systems is through acyl-ketene imine cyclocondensation reactions, which can be facilitated by microwave assistance to produce multi-ring-fused 2-pyridones in a single step. nih.gov These strategies provide access to complex, rigid molecular frameworks that are valuable in drug discovery and materials science. diva-portal.org

Creation of Complex Molecular Architectures via Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single pot to form a complex product that incorporates substantial portions of each starting material. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly well-suited for creating diverse molecular architectures. slideshare.netresearchgate.net

The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce α-acyloxy carboxamides. organic-chemistry.org The Ugi four-component reaction extends this by including a primary amine to yield α-aminoacyl amide derivatives, which are valuable peptidomimetics. nih.govorganic-chemistry.org

To employ this compound in these reactions, it is first hydrolyzed to the corresponding 2,3-dihydro-6-benzofurancarboxylic acid. This carboxylic acid can then serve as a key component in either the Passerini or Ugi reaction. This allows for the direct incorporation of the dihydrobenzofuran moiety into peptide-like scaffolds or other complex structures in a single, atom-economical step. The modular nature of MCRs enables the rapid generation of large libraries of compounds by varying the other components (aldehyde, amine, isocyanide), making it a powerful strategy for drug discovery. nih.gov

Exploration of Structure-Activity Relationships (SAR) in Synthesized Analogues

The systematic synthesis of analogues derived from this compound allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the biological properties of a lead compound. nih.gov SAR studies on benzofuran (B130515) derivatives have revealed several key structural features that influence their activity.

Substitutions at specific positions on the benzofuran core are critical for cytotoxic activity. nih.gov For instance, the introduction of halogen atoms such as fluorine or chlorine can significantly enhance biological potency. nih.gov This increased activity is often attributed to the formation of favorable hydrophobic interactions or halogen bonds with biological targets. nih.gov The position of the substituent is also a critical determinant of activity.

Furthermore, SAR studies have shown that fusing additional heterocyclic rings or introducing specific side chains can modulate the compound's selectivity and potency. For example, some benzofuran derivatives show selectivity for certain biogenic amine transporters based on their substitution patterns. nih.gov By synthesizing a library of analogues from this compound with varied substituents on the aromatic ring and different heterocyclic systems attached, a detailed understanding of the SAR can be developed, guiding the design of more potent and selective therapeutic agents. researchgate.net

| Structural Modification | Observed Effect on Activity | Potential Rationale | Reference |

|---|---|---|---|

| Halogen substitution (F, Cl) | Increased potency and inhibitory activity | Favorable hydrophobic interactions and halogen bonding | nih.gov |

| Substitution at C-2 position | Considered crucial for cytotoxic activity | Direct interaction with the biological target's active site | nih.gov |

| Introduction of electron-donating groups | Beneficial for antiproliferative activity against certain cancer cells | Enhances binding affinity to antitumor targets | nih.gov |

| Fusion of additional ring systems | Modulates biological and pharmacological activities | Creates more rigid structures that fit specific receptor pockets | nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, is the most powerful tool for elucidating the precise molecular structure of 2,3-Dihydro-6-benzofurancarbonyl chloride. While direct experimental spectra for this specific compound are not widely published, the expected chemical shifts and coupling constants can be reliably predicted based on data from closely related 2,3-dihydrobenzofuran (B1216630) structures and an understanding of the electronic effects of the carbonyl chloride group.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. The strongly electron-withdrawing carbonyl chloride group significantly influences the chemical shifts of the protons on the aromatic ring.

Aromatic Protons: The three protons on the benzene (B151609) ring (H-4, H-5, and H-7) would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The proton ortho to the carbonyl chloride group (H-5 or H-7) would be the most deshielded.

Aliphatic Protons: The four protons of the dihydrofuran ring form an AA'BB' system. The two protons on the carbon adjacent to the oxygen (C2-H) would appear as a triplet around δ 4.6 ppm, while the two protons on the carbon adjacent to the benzene ring (C3-H) would appear as a triplet around δ 3.2 ppm.

¹³C-NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the acyl chloride is highly deshielded and represents a key diagnostic signal.

Carbonyl Carbon: The C=O carbon of the acyl chloride group is expected to have a chemical shift in the range of δ 165-175 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce signals between δ 110 and 160 ppm. The carbon attached to the oxygen (C-7a) and the carbon bearing the carbonyl chloride (C-6) would be the most downfield in this region.

Aliphatic Carbons: The two methylene carbons of the dihydrofuran ring would appear upfield, with the carbon adjacent to the oxygen (C-2) resonating around δ 72 ppm and the other (C-3) around δ 29 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-7 | ~7.8 | d (doublet) | ~8.0 |

| H-5 | ~7.7 | s (singlet) | - |

| H-4 | ~6.9 | d (doublet) | ~8.0 |

| C2-H₂ | ~4.7 | t (triplet) | ~8.7 |

| C3-H₂ | ~3.3 | t (triplet) | ~8.7 |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-7a | ~162 |

| C-3a | ~129 |

| C-6 | ~128 |

| C-5 | ~127 |

| C-7 | ~125 |

| C-4 | ~110 |

| C-2 | ~72 |

| C-3 | ~29 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₉H₇ClO₂, giving a monoisotopic mass of approximately 182.01 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak. Due to the natural abundance of the ³⁵Cl (75.8%) and ³⁷Cl (24.2%) isotopes, the molecular ion will appear as two peaks: the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1.

The fragmentation pattern provides structural information. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (M-35) or the loss of the entire carbonyl chloride group (M-63) to form stable acylium ions, which are often the base peak in the spectrum. mit.edu

| m/z Value | Fragment Ion | Description |

|---|---|---|

| 182/184 | [C₉H₇ClO₂]⁺ | Molecular ion (M⁺, M+2) |

| 147 | [C₉H₇O₂]⁺ | Loss of Chlorine radical (·Cl) |

| 119 | [C₈H₇O]⁺ | Loss of Carbonyl chloride radical (·COCl) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch.

C=O Stretch (Acyl Chloride): This is the most diagnostic peak and is expected at a high frequency, typically in the range of 1785–1815 cm⁻¹. Its position at a higher wavenumber compared to ketones or carboxylic acids is due to the electron-withdrawing effect of the chlorine atom.

Aromatic C=C Stretches: Medium to weak absorptions between 1450 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bonds within the benzene ring.

C-O-C Stretch (Ether): A strong band corresponding to the asymmetric C-O-C stretch of the dihydrofuran ring ether linkage would be expected around 1250 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the CH₂ groups in the dihydrofuran ring appear just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050–3150 | Medium |

| Aliphatic C-H | Stretch | 2850–2960 | Medium |

| Acyl Chloride C=O | Stretch | 1785–1815 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450–1600 | Medium-Weak |

| Ether C-O-C | Asymmetric Stretch | ~1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping the electron density of a single crystal. Although a crystal structure for this compound has not been reported in the literature, analysis of related dihydrobenzofuran derivatives reveals key structural features. znaturforsch.comresearchgate.net

Should a suitable single crystal be obtained, X-ray diffraction would precisely determine:

Bond Lengths and Angles: Confirming the geometry of the fused ring system and the carbonyl chloride group.

Conformation: Establishing the planarity of the benzofuran (B130515) system. Typically, the fused bicyclic system is nearly planar.

Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, identifying any significant non-covalent interactions like C-H···O or π-π stacking.

This technique would provide the ultimate confirmation of the compound's three-dimensional structure.

Chromatographic Methods for Purity Assessment and Isolation Optimization

Chromatographic techniques are indispensable for the purification and assessment of the purity of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. caltech.edu A small spot of the sample is applied to a silica gel plate (the stationary phase), which is then developed in a sealed chamber with a solvent mixture (the mobile phase). Due to the moderate polarity of this compound, a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate would be suitable. The compound's purity can be assessed by the presence of a single spot after visualization under UV light. The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system.

Column Chromatography: For purification on a larger scale, column chromatography is employed. mit.edumdpi.com This technique uses the same principles as TLC, with the stationary phase (typically silica gel) packed into a glass column. The crude product is loaded onto the top of the column and eluted with the mobile phase optimized by TLC. Fractions are collected sequentially, and those containing the pure product (as determined by TLC analysis) are combined and the solvent evaporated to yield the purified this compound.

Future Research Directions and Emerging Trends in Dihydrobenzofuran Carbonyl Chloride Chemistry

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of dihydrobenzofuran derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. Research is moving away from traditional methods that often rely on harsh conditions and hazardous transition metal catalysts. nih.gov

Recent developments have focused on organocatalytic methods, which avoid the use of toxic and expensive metals. For instance, an organocatalytic oxidation of o-allylphenols using 2,2,2-trifluoroacetophenone and hydrogen peroxide (H₂O₂) as a benign oxidant provides a green pathway to substituted dihydrobenzofurans. thieme-connect.com This approach is notable for its use of a cheap and environmentally friendly oxidizing system. thieme-connect.com Other sustainable strategies include visible-light-promoted synthesis, which simplifies reaction conditions and aligns with green chemistry principles. mdpi.com Furthermore, catalyst-free protocols, such as base-mediated cyclizations, are gaining prominence as they eliminate the need for catalysts altogether, further enhancing the sustainability of the synthesis. nih.gov

Key features of emerging green chemistry approaches are summarized below:

| Green Chemistry Approach | Key Features | Example Reagents/Conditions |

| Organocatalysis | Metal-free, reduced toxicity, use of benign oxidants. | 2,2,2-Trifluoroacetophenone / H₂O₂ thieme-connect.com |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. mdpi.com | Visible light, photosensitizers mdpi.comacs.org |

| Catalyst-Free Synthesis | Avoids catalyst cost and toxicity, simplified purification. nih.gov | Base-mediated or thermal cyclization nih.gov |

| Use of Greener Solvents | Replacement of hazardous solvents with water or bio-based alternatives. nih.gov | Water, Deep Eutectic Solvents (DES) acs.org |

These methodologies represent a significant step towards the sustainable production of dihydrobenzofuran-based compounds, reducing the ecological footprint associated with their synthesis.

Integration of Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, or continuous flow processing, is emerging as a powerful technology for the synthesis of heterocyclic compounds, including dihydrobenzofurans. This approach involves running reactions in a continuous stream through a reactor, which offers significant advantages over traditional batch processing. mtak.huvapourtec.com The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise control over reaction parameters like temperature, pressure, and residence time. vapourtec.compharmablock.com

The integration of flow chemistry is particularly promising for the industrial-scale production of derivatives of 2,3-dihydro-6-benzofurancarbonyl chloride. The technology facilitates seamless scaling from laboratory discovery to manufacturing, as production can be increased simply by running the system for a longer duration. vapourtec.com

Advantages of Flow Chemistry in Dihydrobenzofuran Synthesis:

| Feature | Advantage | Implication for Synthesis |

| Precise Control | Enhanced control over temperature, pressure, and stoichiometry. pharmablock.com | Improved yields, higher purity, and better reproducibility. |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic processes. mtak.hu | Enables the use of a wider range of reactive chemistries safely. |

| Scalability | Production is scaled by time rather than reactor volume. vapourtec.com | Seamless transition from lab-scale synthesis to industrial production. |

| Process Intensification | "Telescoped" reactions reduce the need for intermediate isolation and purification. vapourtec.com | Faster, more efficient multi-step syntheses with less waste. |

Bio-inspired Synthesis and Catalysis for Novel Pathways

The 2,3-dihydrobenzofuran (B1216630) scaffold is a common structural motif found in a wide array of biologically active natural products, such as (+)-lithospermic acid and (-)-linderol A. nih.govnih.gov These natural compounds provide a rich source of inspiration for developing new, efficient, and stereoselective synthetic strategies. Bio-inspired synthesis aims to mimic the elegant and highly selective pathways that nature uses to construct complex molecules.

By studying the biosynthetic routes to these natural products, researchers can design novel catalytic systems and reaction cascades that operate under mild conditions. This approach can lead to the discovery of unique transformations and provide access to complex dihydrobenzofuran derivatives that are difficult to obtain through traditional synthetic methods. For example, emulating enzymatic cyclization reactions could lead to the development of catalysts that can construct the dihydrobenzofuran core with high enantioselectivity, a crucial aspect for pharmaceutical applications. nih.gov

Future research in this area will likely focus on the development of biomimetic catalysts, such as engineered enzymes or small-molecule organocatalysts, that can replicate the function of natural synthases. These catalysts could enable one-pot cascade reactions that form multiple bonds and stereocenters in a single, efficient operation, closely mirroring the elegance of biosynthesis.

Design and Synthesis of Advanced Functional Materials Based on the Core Scaffold

The rigid, heterocyclic structure of the dihydrobenzofuran core provides an excellent platform for the design of advanced functional materials with unique electronic and optical properties. mdpi.com While much of the historical focus has been on the biological activity of these compounds, emerging research is exploring their potential in materials science. nih.govresearchgate.net

Benzofuran (B130515) derivatives have already been investigated for applications in organic electronics, serving as building blocks for organic semiconductors and fluorescent materials. acs.orgnih.govglobalscientificjournal.com The dihydrobenzofuran scaffold, with its potential for diverse functionalization, can be systematically modified to tune its photophysical properties. By attaching various aroyl groups or other functional moieties, researchers can engineer molecules with specific absorption and emission characteristics, making them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): As emitters or host materials.

Organic Photovoltaics (OPVs): As donor or acceptor components.

Chemical Sensors: Where changes in fluorescence can signal the presence of specific analytes.

Molecular Probes: For imaging in biological systems.

Future work will involve the synthesis of novel dihydrobenzofuran-based polymers and oligomers, where the electronic properties can be modulated through extended conjugation. The design of these materials will leverage the structural versatility of the this compound synthon to introduce a wide range of functionalities, paving the way for new technologies based on this heterocyclic core.

Application of Machine Learning and Artificial Intelligence in Reaction Design and Discovery

The fields of synthetic and medicinal chemistry are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools are poised to significantly accelerate the design and discovery of novel reactions and molecules based on the dihydrobenzofuran scaffold.

AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. beilstein-journals.org This can save considerable time and resources by avoiding trial-and-error experimentation in the lab. nih.govresearchgate.net For a versatile building block like this compound, ML models can help chemists explore a much wider chemical space by predicting which reactions are most likely to succeed with various coupling partners.

Potential Applications of AI/ML in Dihydrobenzofuran Chemistry:

| Application Area | AI/ML Tool/Technique | Potential Impact |

| Reaction Prediction | Neural Networks, Transfer Learning chemrxiv.org | Predicts product structures and yields for new reactions. |

| Condition Optimization | Bayesian Optimization, Global Models beilstein-journals.org | Identifies optimal solvents, catalysts, and temperatures for higher efficiency. |

| Retrosynthesis Planning | Computer-Aided Synthesis Planning (CASP) beilstein-journals.org | Proposes efficient synthetic pathways to complex target molecules. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) researchgate.net | Predicts the biological activity or material properties of new derivatives before synthesis. |

While challenges related to data quality and model accuracy remain, the continued development of AI is set to become an indispensable tool in heterocyclic chemistry. acs.org By combining the predictive power of machine learning with high-throughput experimentation, researchers can rapidly discover new dihydrobenzofuran derivatives with desired properties, whether for pharmaceutical or material science applications. beilstein-journals.org

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 2,3-Dihydro-6-benzofurancarbonyl chloride with high purity?

- Methodological Answer : Synthesis typically involves converting the corresponding carboxylic acid (e.g., 2,3-Dihydro-6-benzofurancarboxylic acid) to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. Strict moisture control is critical to avoid hydrolysis. For analogous compounds (e.g., 3,5-Difluorobenzoyl chloride), reactions are conducted in dry dichloromethane or toluene, followed by distillation or recrystallization for purification. Monitoring reaction completion via TLC or IR spectroscopy (disappearance of -OH and -COOH stretches) is advised. Purified products should match reported melting points (e.g., benzo[b]furan-2-carboxylic acid: mp 192–196°C) for consistency .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the dihydrobenzofuran ring and carbonyl chloride (δ ~170–180 ppm for ¹³C).

- IR Spectroscopy : Strong C=O stretch (~1770–1810 cm⁻¹) and C-Cl absorption (~550–850 cm⁻¹).

- Mass Spectrometry : Molecular ion peak (M⁺) and fragmentation patterns validate molecular weight.

- Melting Point Analysis : Cross-referencing with structurally similar compounds (e.g., 4-Biphenylcarbonyl chloride, mp 110–112°C) ensures purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) across studies?

- Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or hydration. Strategies include:

- Differential Scanning Calorimetry (DSC) : To identify thermal transitions and polymorphs.

- X-ray Crystallography : Resolve crystal structure and confirm purity.

- Comparative Analysis : Benchmark against reliable databases (e.g., NIST) or analogs (e.g., 3,5-Bis(trifluoromethyl)benzoyl chloride, mp 54–56°C). Ensure synthesis protocols exclude moisture, as hydrates alter melting behavior .

Q. What strategies mitigate decomposition during storage or reactions?

- Methodological Answer :

- Storage : Use inert atmospheres (N₂/Ar), moisture-resistant containers, and low temperatures (-20°C). Desiccants like molecular sieves are critical.

- Reaction Design : Conduct reactions in anhydrous solvents (e.g., dry THF or DCM) and under inert gas. For heat-sensitive analogs (e.g., 2,6-Dimethoxy-4-(trifluoromethyl)benzoyl chloride, bp 65–67°C), avoid prolonged heating to prevent thermal degradation .

Q. How to design kinetic studies for nucleophilic acyl substitution reactions involving this compound?

- Methodological Answer :

- Variable Control : Test reactivity under varying temperatures, solvents (polar aprotic vs. non-polar), and nucleophile concentrations (e.g., amines, alcohols).

- Competition Experiments : Compare reaction rates with fluorinated analogs (e.g., 3,5-Difluorobenzoyl chloride) to assess electronic effects.

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in H₂O) to track hydrolysis pathways. Advanced techniques like stopped-flow NMR or computational modeling (DFT) can elucidate transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.